molecular formula C10H10BNO2 B8187999 (7-Methylquinolin-8-yl)boronic acid

(7-Methylquinolin-8-yl)boronic acid

Cat. No.: B8187999
M. Wt: 187.00 g/mol
InChI Key: BEWVXFMAVSQDIT-UHFFFAOYSA-N
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Description

(7-Methylquinolin-8-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with a methyl group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylquinolin-8-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methylquinoline.

    Borylation Reaction: The 7-methylquinoline undergoes a borylation reaction, where a boronic acid group is introduced at the eighth position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (7-Methylquinolin-8-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (7-Methylquinolin-8-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it useful in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Quinolinylboronic acid

Comparison:

This compound stands out due to its unique substitution pattern and the presence of both a quinoline ring and a boronic acid group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(7-methylquinolin-8-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWVXFMAVSQDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1N=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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